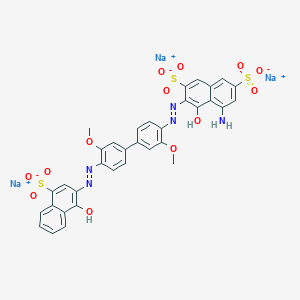

2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, trisodium salt

CAS No.: 75673-20-0

Cat. No.: VC17168259

Molecular Formula: C34H24N5Na3O13S3

Molecular Weight: 875.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75673-20-0 |

|---|---|

| Molecular Formula | C34H24N5Na3O13S3 |

| Molecular Weight | 875.8 g/mol |

| IUPAC Name | trisodium;5-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate |

| Standard InChI | InChI=1S/C34H27N5O13S3.3Na/c1-51-27-12-17(7-9-24(27)36-38-26-16-29(54(45,46)47)21-5-3-4-6-22(21)33(26)40)18-8-10-25(28(13-18)52-2)37-39-32-30(55(48,49)50)14-19-11-20(53(42,43)44)15-23(35)31(19)34(32)41;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |

| Standard InChI Key | WPGYRLJUTHDDKU-UHFFFAOYSA-K |

| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The compound’s IUPAC name, 2,7-naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, trisodium salt, reflects its intricate architecture:

-

Core structure: A naphthalene ring disubstituted with sulfonic acid groups at positions 2 and 7.

-

Functional groups:

-

Azo groups (-N=N-): Two azo linkages connect the naphthalene core to a biphenyl moiety and a hydroxynaphthalene sulfonic acid group.

-

Sulfonic acid groups (-SO₃H): Three sulfonic acid groups, neutralized as trisodium salts, enhance water solubility.

-

Methoxy groups (-OCH₃): Substituents on the biphenyl ring influence electronic properties and stability.

-

Amino (-NH₂) and hydroxy (-OH) groups: Provide sites for further chemical modification or coordination.

-

The molecular formula is C₃₄H₂₃N₅O₁₆S₃·3Na, with a molecular weight of ~940.8 g/mol (calculated from analogous structures ).

Structural Comparison to Related Compounds

The compound belongs to the azo dye family, sharing features with C.I. Food Black 2 (tetrasodium salt of a similar structure) . Key differences include:

| Property | Target Compound | C.I. Food Black 2 |

|---|---|---|

| Sulfonic Acid Groups | 3 (trisodium salt) | 4 (tetrasodium salt) |

| Substituents | Methoxy, hydroxy, amino | Hydroxy, amino |

| Molecular Weight | ~940.8 g/mol | 809.7 g/mol |

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis likely involves multi-step reactions, including sulfonation, diazotization, and azo coupling, as seen in analogous naphthalene disulfonate production . A hypothetical pathway includes:

-

Sulfonation of Naphthalene:

-

Diazotization and Coupling:

-

A diazonium salt is formed from 1-hydroxy-4-sulfo-2-naphthylamine.

-

Coupling with 3,3'-dimethoxybiphenyl-4-amine under alkaline conditions forms the first azo bond.

-

A second diazotization step introduces the amino-hydroxy-naphthalene moiety.

-

-

Salification:

-

The free sulfonic acid groups are neutralized with sodium hydroxide to yield the trisodium salt.

-

Optimization Challenges

-

Selectivity: Controlling the position of sulfonation and azo coupling is critical to avoid isomers .

-

Purification: Centrifugation and recrystallization are used to isolate the product .

Physicochemical Properties

Solubility and Stability

-

Water solubility: High due to sulfonate groups (>100 g/L at 25°C, estimated).

-

pH stability: Stable in neutral to alkaline conditions; azo bonds may degrade under strong acids.

Spectral Characteristics

-

UV-Vis Absorption: λₘₐₓ ~500–600 nm (typical for azo dyes), influenced by conjugation and substituents .

-

FT-IR Peaks:

-

S=O stretch: 1180–1250 cm⁻¹.

-

N=N stretch: ~1400 cm⁻¹.

-

O-H stretch: 3200–3500 cm⁻¹.

-

Applications and Industrial Relevance

Textile Dyeing

The compound’s structure suggests utility as a direct dye for cellulose fibers (e.g., cotton, silk):

-

Advantages: High affinity due to multiple sulfonate groups; vibrant hues from conjugated azo systems.

-

Example Use: Dyeing wool fabrics with red-black shades, similar to C.I. Food Black 2 .

Biological Staining

Potential use in histology for staining acidic tissue components, though further studies are needed.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume